molecular formula C7H2Cl2F3NO B1411508 6-Chloro-2-(trifluoromethyl)nicotinoyl chloride CAS No. 2168035-16-1

6-Chloro-2-(trifluoromethyl)nicotinoyl chloride

Cat. No.: B1411508
CAS No.: 2168035-16-1
M. Wt: 243.99 g/mol
InChI Key: FDSXPEXYFTVJJX-UHFFFAOYSA-N
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Chemical Reactions Analysis

6-Chloro-2-(trifluoromethyl)nicotinoyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include alcohols for esterification and bases or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Chloro-2-(trifluoromethyl)nicotinoyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The presence of the chloro and trifluoromethyl groups enhances its reactivity and binding affinity to these targets, facilitating its biological or chemical effects.

Comparison with Similar Compounds

Similar compounds to 6-Chloro-2-(trifluoromethyl)nicotinoyl chloride include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Biological Activity

6-Chloro-2-(trifluoromethyl)nicotinoyl chloride is a synthetic compound that belongs to the class of nicotinoyl chlorides. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 2168035-16-1
  • Molecular Formula : C7H4ClF3N2O
  • Molecular Weight : 222.57 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 6-chloronicotinic acid with thionyl chloride (SOCl₂), facilitating the conversion to the corresponding acid chloride. This method is widely utilized in organic chemistry for the preparation of acyl chlorides.

Antimicrobial Activity

Recent studies have demonstrated that nicotinoyl chlorides, including this compound, exhibit significant antimicrobial properties. In vitro tests have shown effectiveness against various bacterial strains such as:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.03 mM
Pseudomonas aeruginosa0.016 mM
Klebsiella pneumoniae0.016 mM
Candida albicans1 mM

These findings indicate that the compound has promising potential as an antimicrobial agent, particularly against resistant strains.

The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific molecular targets within microbial cells. The compound may act by:

  • Inhibiting key enzymes involved in cell wall synthesis.
  • Disrupting membrane integrity.
  • Interfering with metabolic pathways.

Study on Antibacterial Properties

A study conducted by researchers at MDPI evaluated various nicotinoyl derivatives against common pathogens. The results indicated that compounds similar to this compound showed enhanced antibacterial activity compared to standard antibiotics, suggesting a potential role in developing new antimicrobial therapies .

Antiproliferative Activity

Another significant area of research involves the antiproliferative effects of nicotinoyl derivatives on cancer cell lines. For instance, compounds derived from nicotinic acid have shown potential in inhibiting growth in breast cancer cell lines (MCF-7 and Ishikawa), with IC50 values indicating effective concentrations much lower than traditional chemotherapeutics .

Structure-Activity Relationship (SAR)

The structural modifications on the nicotinoyl framework significantly influence biological activity. The presence of electron-withdrawing groups, such as trifluoromethyl and chloro substituents, enhances the lipophilicity and reactivity towards biological targets, thereby improving efficacy against various pathogens and cancer cells.

Properties

IUPAC Name

6-chloro-2-(trifluoromethyl)pyridine-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2F3NO/c8-4-2-1-3(6(9)14)5(13-4)7(10,11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDSXPEXYFTVJJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C(=O)Cl)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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